molecular formula C20H21N5O B10991401 [3-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone

[3-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone

Cat. No.: B10991401
M. Wt: 347.4 g/mol
InChI Key: KLSXYHIHYLPTJF-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The phenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the formation of the piperidine ring through a reductive amination process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis. Additionally, the use of catalysts and solvents that facilitate the reactions while minimizing by-products is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine rings, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-tetrazol-1-yl)phenylmethanone
  • 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone
  • 3-(5-methyl-1H-tetrazol-1-yl)phenylethanone

Uniqueness

Compared to similar compounds, 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the tetrazole ring and the phenyl group on the piperidine ring can enhance its binding affinity to certain targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

[3-(5-methyltetrazol-1-yl)phenyl]-(4-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H21N5O/c1-15-21-22-23-25(15)19-9-5-8-18(14-19)20(26)24-12-10-17(11-13-24)16-6-3-2-4-7-16/h2-9,14,17H,10-13H2,1H3

InChI Key

KLSXYHIHYLPTJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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